7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride
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Description
The compound “7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine]dihydrochloride” is a chemical with the molecular formula C13H19Cl2FN2O . It is a derivative of benzoxazepine .
Synthesis Analysis
The synthesis of similar benzoxazepine derivatives has been achieved through various methods . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: Fc3ccc2OC1(CCNCC1)CCNc2c3 . The InChI representation is: InChI=1S/C13H17FN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2 .Physical and Chemical Properties Analysis
The molecular weight of “7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine]dihydrochloride” is 309.2071632 .Scientific Research Applications
Synthesis and Structural Studies
Novel Scaffold for Drug Discovery
The synthesis of a novel scaffold, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], has been described, highlighting its potential for combinatorial synthesis of drug-like molecules. Structural studies using NOESY NMR and X-ray diffraction revealed well-defined orientations of side chains, making it a promising candidate for drug discovery (Willand et al., 2004).
Pharmacological Activity
Sigma-1 Receptor Ligands
Research on spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue revealed that these compounds have higher σ(1) affinity and selectivity than their counterparts. This property is crucial for developing fluorinated radiotracers for imaging σ(1) receptors in the central nervous system, indicating the compound's significance in neurological research (Grosse Maestrup et al., 2011).
Biological Properties
Potential Bioactive Drugs
The compound has been explored for its role in creating diverse potential bioactive drugs. Specifically, its analogues were assayed as possible aspartyl protease inhibitors for HIV protease (HIV-1) and β-secretase (BACE-1), demonstrating the compound's relevance in therapeutic applications for infectious and neurodegenerative diseases (Laras et al., 2006).
Antimycobacterial Activity
Another significant application includes its antimycobacterial properties. Spiro-piperidin-4-ones synthesized through an atom economic and stereoselective process showed in vitro and in vivo activity against Mycobacterium tuberculosis, presenting a new avenue for tuberculosis treatment (Kumar et al., 2008).
Properties
IUPAC Name |
7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.2ClH/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13;;/h1-2,9,15-16H,3-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWBPAUPXSZTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=C(O2)C=CC(=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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